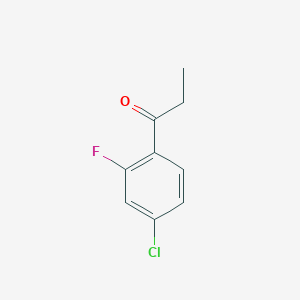

1-(4-Chloro-2-fluorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research has extensively analyzed the molecular structure and spectroscopic properties of chloro-fluorophenyl derivatives. For example, the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, and HOMO-LUMO, MEP analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have been studied using HF and density functional methods. The study highlighted the compound's significant non-linear optical (NLO) properties, indicating its potential application in photonics and electro-optic devices (Najiya et al., 2014).

Synthesis and Crystal Structures

The synthesis and crystal structures of related chalcone derivatives have also been explored. By employing base-catalyzed Claisen-Schmidt condensation reactions, compounds such as (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized. These studies provide insights into the molecular configurations and intermolecular interactions, which are crucial for designing materials with specific physical and chemical properties (Salian et al., 2018).

Photocyclization and Chemical Reactivity

Photocyclization reactions of chloro-substituted derivatives have been investigated, revealing pathways to synthesizing flavones and other organic frameworks. This work demonstrates the chemical versatility and reactivity of chloro-fluorophenyl compounds, opening avenues for creating novel organic molecules with potential applications in medicinal chemistry and material science (Košmrlj & Šket, 2007).

Applications in Nonlinear Optics and Materials Science

The exploration of novel fluorophores and their applications in multiple-mode molecular logic systems showcases the compound's potential in developing advanced materials for sensing, information processing, and storage. Such materials could revolutionize technologies in fields ranging from computing to environmental monitoring (Zhang et al., 2008).

Anticancer Activity

Derivatives of 1-(4-Chloro-2-fluorophenyl)propan-1-one, such as sigma-2 ligands, have been synthesized and evaluated for their anticancer activity. This research indicates the potential of chloro-fluorophenyl derivatives in developing new therapeutic agents for cancer treatment, highlighting the compound's importance in pharmacological research (Asong et al., 2019).

Mechanism of Action

Target of Action

Similar compounds, such as 1-(4-fluorophenyl)propan-2-amine, have been found to affect the human dopamine (da) reuptake transporter (hdat) . The hDAT plays a crucial role in regulating dopamine levels in the synaptic cleft, thereby influencing mood, motivation, and attention.

Mode of Action

Based on its structural similarity to other psychoactive substances, it may interact with its targets, such as the hdat, and alter their functionality . This could result in changes to the reuptake of dopamine, potentially leading to increased dopamine levels in the synaptic cleft.

Pharmacokinetics

They are likely metabolized in the liver and excreted via the kidneys .

Result of Action

This could result in heightened mood, increased motivation, and potentially, if taken in excess, lead to symptoms of psychosis .

properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKIZMJWBRRHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

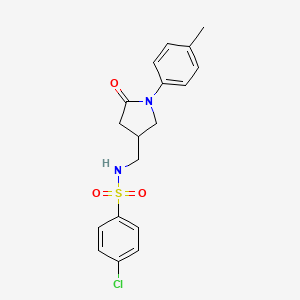

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)

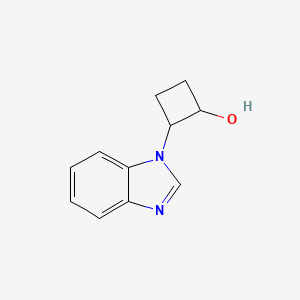

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)

![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)

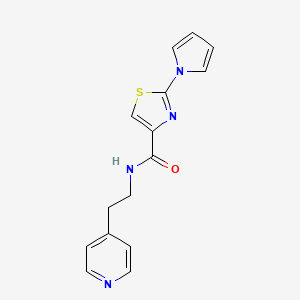

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)